Methyl 6-(3-cyclohexylureido)hexanoate
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Overview
Description
Methyl 6-(3-cyclohexylureido)hexanoate is an organic compound with the molecular formula C14H26N2O3. It consists of 26 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms This compound is known for its unique structure, which includes a cyclohexylureido group attached to a hexanoate ester
Preparation Methods
The synthesis of methyl 6-(3-cyclohexylureido)hexanoate typically involves the reaction of 6-aminohexanoic acid with cyclohexyl isocyanate, followed by esterification with methanol. The reaction conditions usually require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 6-(3-cyclohexylureido)hexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or urea groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Methyl 6-(3-cyclohexylureido)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying ester and urea chemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-(3-cyclohexylureido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylureido group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The ester group may also play a role in the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Methyl 6-(3-cyclohexylureido)hexanoate can be compared with similar compounds, such as:
Methyl 6-(3-phenylureido)hexanoate: This compound has a phenyl group instead of a cyclohexyl group, which may affect its reactivity and binding properties.
Methyl 6-(3-methylureido)hexanoate: The presence of a methyl group instead of a cyclohexyl group can lead to different chemical and biological behaviors.
Methyl 6-(3-benzylureido)hexanoate: The benzyl group introduces aromaticity, which can influence the compound’s interactions with biological targets. The uniqueness of this compound lies in its cyclohexylureido group, which provides specific steric and electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
methyl 6-(cyclohexylcarbamoylamino)hexanoate |
InChI |
InChI=1S/C14H26N2O3/c1-19-13(17)10-6-3-7-11-15-14(18)16-12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H2,15,16,18) |
InChI Key |
WHXVJNIBTQCTJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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